molecular formula C19H23ClN4O B6010907 [3-(4-Chlorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-(1-methylpiperidin-2-yl)methanone

[3-(4-Chlorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-(1-methylpiperidin-2-yl)methanone

Cat. No.: B6010907
M. Wt: 358.9 g/mol
InChI Key: XLMXLHORVWHMAD-UHFFFAOYSA-N
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Description

[3-(4-Chlorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-(1-methylpiperidin-2-yl)methanone is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a chlorophenyl group, a tetrahydropyrazolo[4,3-c]pyridine core, and a methylpiperidinyl methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-Chlorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-(1-methylpiperidin-2-yl)methanone typically involves multiple stepsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and ensure consistent quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is crucial for monitoring the synthesis and ensuring the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

[3-(4-Chlorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-(1-methylpiperidin-2-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but generally involve controlled temperature, pressure, and pH levels to ensure optimal reaction rates and product yields .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products. Substitution reactions can result in the formation of various substituted derivatives with different functional groups .

Scientific Research Applications

Chemistry

In chemistry, [3-(4-Chlorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-(1-methylpiperidin-2-yl)methanone is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with specific biological targets makes it a promising candidate for drug development and other therapeutic applications .

Medicine

In medicine, this compound has been investigated for its potential as a therapeutic agent. Its unique structure and biological activities make it a potential candidate for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders .

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it a valuable component in the production of advanced materials with specific functionalities, such as catalysts, sensors, and electronic devices .

Mechanism of Action

The mechanism of action of [3-(4-Chlorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-(1-methylpiperidin-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cancer cell proliferation or viral replication, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to [3-(4-Chlorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-(1-methylpiperidin-2-yl)methanone include:

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of functional groups and its unique structural framework. This combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

[3-(4-chlorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-(1-methylpiperidin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O/c1-23-10-3-2-4-17(23)19(25)24-11-9-16-15(12-24)18(22-21-16)13-5-7-14(20)8-6-13/h5-8,17H,2-4,9-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMXLHORVWHMAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1C(=O)N2CCC3=C(C2)C(=NN3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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